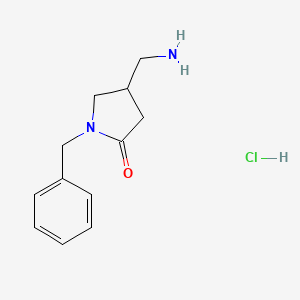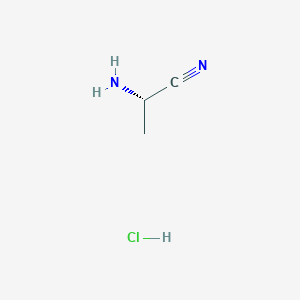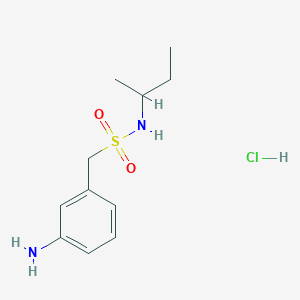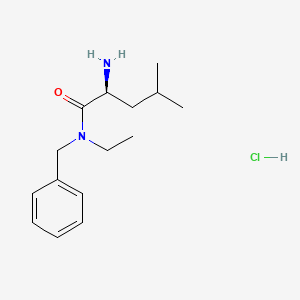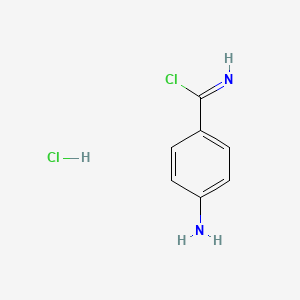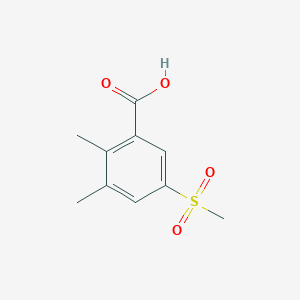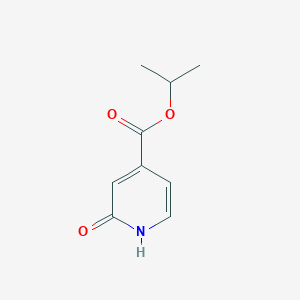
Propan-2-yl 2-hydroxypyridine-4-carboxylate
Descripción general
Descripción
Propan-2-yl 2-hydroxypyridine-4-carboxylate is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 181.19 g/mol . The boiling point and other physical and chemical properties are not reported in the search results.Aplicaciones Científicas De Investigación
Chelation and Metal Interaction
Hydroxypyridinones, such as Propan-2-yl 2-hydroxypyridine-4-carboxylate, have shown significant potential in chelating metals, particularly aluminum and iron. These compounds are actively being developed for their efficient metal-chelating properties for potential medical uses. Among various hydroxypyridinones, 3-hydroxy-4-pyridinones have garnered special attention due to their orally active aluminum-chelating capabilities, suggesting their role in potentially replacing desferrioxamine for metal detoxification purposes (Santos, 2002).
Antimicrobial Potential
The antimicrobial potential of chitosan, which shares similar functional groups with this compound, has been critically reviewed. Chitosan's unique chemical structure, featuring reactive hydroxyl and amino groups, positions it as a promising candidate for various biomedical applications, including antimicrobial systems. The understanding of chitosan's antimicrobial activity offers insights into the broader antimicrobial potential of hydroxypyridinones (Raafat & Sahl, 2009).
Biomedical Applications
Research has also explored the biomedical applications of carboxymethyl chitosan, highlighting the potential of chemically modified polysaccharides, which could relate to derivatives of this compound. These modifications improve solubility and enhance biocompatibility, suggesting uses in drug delivery, bioimaging, biosensors, and gene therapy due to their improved physicochemical properties (Upadhyaya et al., 2013).
Drug Synthesis and Development
Levulinic acid's application in drug synthesis provides a precedent for the utility of this compound in medicinal chemistry. Levulinic acid, like hydroxypyridinone derivatives, serves as a versatile building block for synthesizing a variety of value-added chemicals, showcasing the potential of such compounds in creating novel pharmaceuticals and reducing synthesis costs (Zhang et al., 2021).
Propiedades
IUPAC Name |
propan-2-yl 2-oxo-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-9(12)7-3-4-10-8(11)5-7/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUWUNCCHYQIFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301166080 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1423025-03-9 | |
| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 1,2-dihydro-2-oxo-, 1-methylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301166080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Ethoxymethyl)cyclobutyl]methanol](/img/structure/B1377066.png)
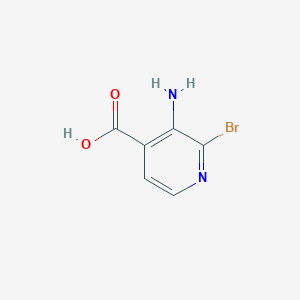

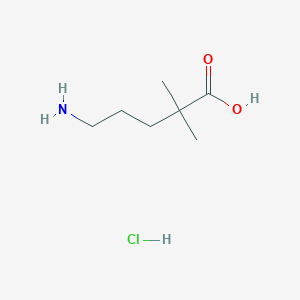
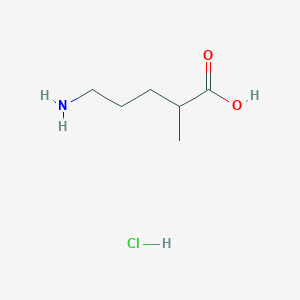
![2-[(Dimethylamino)methyl]pyridin-4-amine dihydrochloride](/img/structure/B1377071.png)
![[4-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride](/img/structure/B1377072.png)
